![molecular formula C10H12O2 B14338375 Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate CAS No. 103324-11-4](/img/structure/B14338375.png)
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bicyclo[410]hepta-2,4-diene-7-carboxylate is a unique organic compound characterized by its bicyclic structure
Méthodes De Préparation
The synthesis of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by transition metals such as platinum (Pt) or gold (Au) under specific reaction conditions . The reaction conditions often require a controlled environment to ensure the stability of the product.
Analyse Des Réactions Chimiques
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate undergoes a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of less strained ring systems.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents such as sodium methoxide (NaOCH₃).
Applications De Recherche Scientifique
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate involves its ability to undergo ring-opening reactions. The strained ring system provides a thermodynamic driving force for these reactions, which can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate can be compared to other bicyclic compounds such as:
Cyclohepta-1,3,5-triene: This compound is a precursor in the synthesis of this compound and shares a similar ring structure.
Bicyclo[4.1.0]hept-2-ene: Another bicyclic compound with a similar ring strain and reactivity.
This compound stands out due to its ester functional group, which provides additional reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
103324-11-4 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)9-7-5-3-4-6-8(7)9/h3-9H,2H2,1H3 |
Clé InChI |
NUVCRNFERWWSQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2C1C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


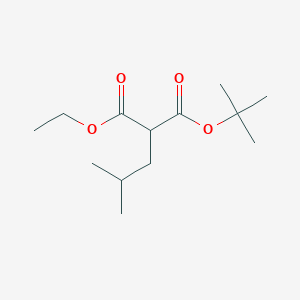
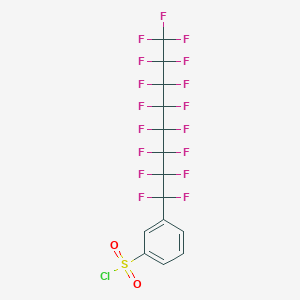
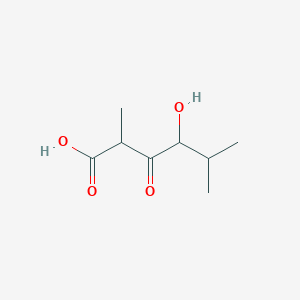


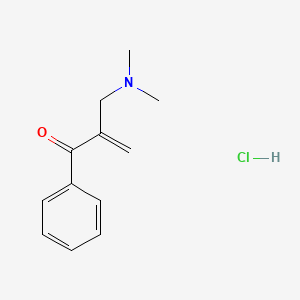
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
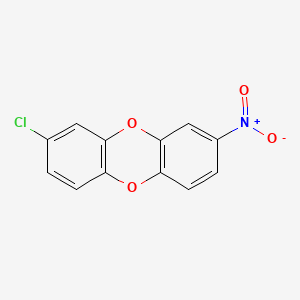
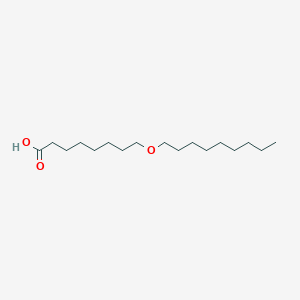
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
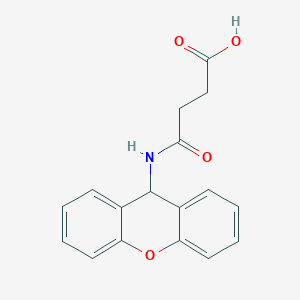
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

